Z-Phe-Arg-Amc HCl
Overview
Description
Z-Phe-Arg-Amc HCl, also known as Z-Phe-Arg 7-amido-4-methylcoumarin, is a peptidomimetic substrate for various enzymes such as papain and cathepsin K . It is also a fluorogenic synthetic peptide for the enzymes cathepsins L and B .
Molecular Structure Analysis
The empirical formula for Z-Phe-Arg-Amc HCl is C33H36N6O6 · HCl . Its molecular weight is 649.14 . The InChI string representation of its structure is1S/C33H36N6O6/c1-21-17-29(40)45-28-19-24(14-15-25(21)28)37-30(41)26(13-8-16-36-32(34)35)38-31(42)27(18-22-9-4-2-5-10-22)39-33(43)44-20-23-11-6-3-7-12-23/h2-7,9-12,14-15,17,19,26-27H,8,13,16,18,20H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H4,34,35,36)
. Chemical Reactions Analysis
Z-Phe-Arg-Amc HCl is a substrate for various enzymes. Proteolytic lysis by proteases leads to the liberation of AMC, resulting in increased fluorescence in the enzymatic reaction .Physical And Chemical Properties Analysis
Z-Phe-Arg-Amc HCl is a white to off-white solid . It is soluble in methanol, forming a clear, colorless solution at a concentration of 20 mg/mL .Scientific Research Applications
Enzyme Inactivation Studies : Z-Phe-PheCHN2 and Z-Phe-AlaCHN2, related to Z-Phe-Arg-Amc HCl, are used in rapid inactivation of cathepsin L from rat liver lysosomes (Kirschke & Shaw, 1981).
Parasitology Research : Z-Phe-Arg-Amc HCl is used to study cysteine proteinase activity in parasites, like the zoonotic hookworm Ancylostoma caninum (Dowd et al., 1994).
Photocatalysis Research : The compound is used in photocatalytic hydrogen evolution (PHE) studies, such as in the construction of Z-scheme photocatalysts for enhanced photocatalytic hydrogen evolution (Gao et al., 2019).
Protease Activity Analysis : Z-Phe-Arg-Amc HCl is used in quantitative techniques for determining proteases, their substrate specificities, and pH optima in crude enzyme extracts (Budič et al., 2009).
Study of Human Tissue Kallikrein : This compound is used as a substrate to study the enzymatic hydrolysis by human tissue and plasma kallikreins (Pozdnev et al., 1991).
Drug Delivery Systems : Z-Phe-Arg-Amc HCl-related compounds are investigated in the construction of drug carriers integrating diagnosis and treatment, for instance, in Zr-MOFs for pH/GSH dual-responsive drug delivery (Lin et al., 2020).
Green Technologies in Food Industry : The compound is part of a study to establish a synthetic route for producing high-solubility, low-toxicity compounds for the food industry, like the bitter-taste dipeptide Ala-Phe (Ungaro et al., 2015).
Characterization of Parasitic Enzymes : It helps in identifying and characterizing serine proteases and inhibitors in parasites, like Anisakis simplex (Morris & Sakanari, 1994).
Peptide Synthesis Research : Z-Phe-Arg-Amc HCl is used in studies for the enzymatic synthesis of peptides, like the tripeptide Z-Phe-Arg-SerNH2 (Ruth et al., 2006).
Thrombin Activity Monitoring : It's used in methods like the Thrombogram for monitoring thrombin activity in clotting plasma (Hemker et al., 2000).
Assessment in Cancer Research : This compound is also applied in assessing enzyme activities in tumor tissues and potential as a tumor marker, like in breast cancer research (Dengler et al., 1991).
Future Directions
Z-Phe-Arg-Amc HCl is used as a substrate for various enzymes, including cathepsins, kallikrein, and plasmin . It has been used in research to study the activity of these enzymes, and it is likely to continue to be used in this capacity in the future .
Relevant Papers One relevant paper is titled "Identification and characteristics of a cathepsin L-like cysteine protease from Clonorchis sinensis" . Another paper is titled "Direct Intracellular Visualization of Ebola Virus-Receptor Interaction by In Situ Proximity Ligation" . These papers provide valuable insights into the use of Z-Phe-Arg-Amc HCl in research.
properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N6O6.ClH/c1-21-17-29(40)45-28-19-24(14-15-25(21)28)37-30(41)26(13-8-16-36-32(34)35)38-31(42)27(18-22-9-4-2-5-10-22)39-33(43)44-20-23-11-6-3-7-12-23;/h2-7,9-12,14-15,17,19,26-27H,8,13,16,18,20H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H4,34,35,36);1H/t26-,27-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIWJKWURGALDP-WMXJXTQLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37ClN6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Phe-Arg-Amc Hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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